molecular formula C13H13F3O2 B11779110 3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one

3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B11779110
M. Wt: 258.24 g/mol
InChI Key: LBGUYZHLUFBGBM-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The trifluoromethyl group attached to the benzyl moiety imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl bromide with dihydropyran in the presence of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzyl)dihydro-2H-pyran-4(3H)-one
  • 3-(4-Chlorobenzyl)dihydro-2H-pyran-4(3H)-one
  • 3-(4-Fluorobenzyl)dihydro-2H-pyran-4(3H)-one

Uniqueness

The presence of the trifluoromethyl group in 3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making the compound more suitable for specific applications in research and industry .

Properties

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-one

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)11-3-1-9(2-4-11)7-10-8-18-6-5-12(10)17/h1-4,10H,5-8H2

InChI Key

LBGUYZHLUFBGBM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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